2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVHRXZKSIGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Fluoro N 3 Fluoro 4 Methylphenyl Benzamide
Established Synthetic Routes for Substituted Benzamides
The construction of substituted benzamides is well-documented, with several reliable methods available to chemists. These routes offer versatility in terms of substrate scope and reaction conditions.
The most direct and widely employed method for synthesizing N-substituted benzamides is the acylation of an aniline (B41778) with a benzoyl chloride. nih.govncert.nic.in This nucleophilic acyl substitution reaction is known for its efficiency and broad applicability. The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and release hydrogen chloride (HCl). ncert.nic.in
To drive the reaction to completion and neutralize the HCl byproduct, a base is typically added. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), which act as acid scavengers. nih.govncert.nic.in The reaction is often performed in an inert aprotic solvent, such as acetone, dichloromethane, or tetrahydrofuran. nih.gov
General Reaction Scheme:
R¹-COCl + R²-NH₂ + Base → R¹-CONH-R² + Base·HCl
This method's prevalence stems from the commercial availability of a vast array of substituted anilines and benzoyl chlorides, allowing for the rapid synthesis of diverse compound libraries.
Beyond the classic acid chloride route, a variety of other strategies have been developed for amide bond formation, particularly for cases where starting materials are sensitive or when alternative activation is required.
Coupling Reagents: Carboxylic acids can be directly coupled with amines using activating agents. A common modern approach involves the use of carbodiimides, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. acs.org This method is particularly valuable in complex molecule synthesis where milder conditions are necessary. acs.org
Deoxyfluorination and One-Pot Amidation: Carboxylic acids can be converted in situ to highly reactive acyl fluorides using deoxyfluorinating agents like pentafluoropyridine (PFP). nih.govacs.org These acyl fluorides readily react with amines, including less nucleophilic ones, to form amides in a one-pot procedure. This approach avoids the need to isolate the often-sensitive acid chloride intermediates. nih.govacs.org
Friedel-Crafts Type Reactions: In certain contexts, amides can be formed through direct Friedel-Crafts-type carboxamidation of arenes using reagents like cyanoguanidine in the presence of a strong Brønsted superacid. nih.gov This method forges the aryl-carbonyl bond and the amide bond in a complex sequence.
These alternative strategies provide a toolkit for chemists to overcome challenges associated with specific substrates, such as those bearing sensitive functional groups or exhibiting low reactivity.
Design and Optimization of Synthetic Pathways for 2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide
The specific synthesis of this compound is best approached by adapting the well-established acylation reaction, which offers the most direct and efficient route given the structure of the target molecule.
The most logical and convergent synthetic design involves the reaction between 2-fluorobenzoyl chloride and 3-fluoro-4-methylaniline.
Acid Chloride Precursor: 2-Fluorobenzoyl chloride is selected as it provides the 2-fluorobenzoyl moiety of the target molecule. It can be readily prepared from 2-fluorobenzoic acid using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Aniline Precursor: 3-Fluoro-4-methylaniline serves as the nucleophilic component, providing the N-(3-fluoro-4-methylphenyl) portion of the final product. The synthesis of this precursor would typically start from a commercially available nitrotoluene derivative, followed by electrophilic fluorination and subsequent reduction of the nitro group to an amine.
The selection of these two specific precursors ensures that the desired substituents are precisely placed in the final structure, simplifying the reaction and purification process.
While the acylation reaction is generally robust, its efficiency can be highly dependent on the specific substrates and conditions used. For the synthesis of this compound, optimization of several parameters would be crucial to maximize yield and minimize impurities. The electronic effects of the fluorine atoms on both the aniline (reducing nucleophilicity) and the benzoyl chloride (increasing electrophilicity) must be considered.
A systematic approach to optimization, as illustrated in the table below, would involve varying the base, solvent, and temperature to identify the ideal conditions.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine (1.1) | Dichloromethane (DCM) | 0 to 25 | 4 | To be determined |
| 2 | Pyridine (1.1) | Dichloromethane (DCM) | 0 to 25 | 4 | To be determined |
| 3 | Triethylamine (1.1) | Tetrahydrofuran (THF) | 0 to 25 | 4 | To be determined |
| 4 | Triethylamine (1.1) | Dichloromethane (DCM) | 25 | 12 | To be determined |
| 5 | Diisopropylethylamine (DIPEA) (1.2) | Dichloromethane (DCM) | 0 to 25 | 4 | To be determined |
This systematic variation allows for the empirical determination of the optimal conditions for this specific transformation, balancing reaction rate, completion, and the formation of potential side products.
For the synthesis of this compound, the primary concern is regioselectivity rather than stereochemical control, as the molecule is achiral.
Regioselectivity is definitively established by the choice of starting materials:
The use of 2-fluorobenzoyl chloride ensures that the fluorine atom is located at the C2 position of the benzoyl ring.
The use of 3-fluoro-4-methylaniline dictates the substitution pattern on the N-phenyl ring.
The inherent reactivity of the functional groups—the amine nitrogen being the sole nucleophilic site on one precursor and the acid chloride carbonyl being the most electrophilic site on the other—ensures that the amide bond forms exclusively between the desired atoms. Therefore, the regiochemical outcome of the final coupling step is highly controlled and predictable. The main challenge regarding regioselectivity lies in the synthesis of the precursors themselves, where directing group effects in aromatic substitution reactions must be carefully managed to obtain the desired isomers.
Advanced Synthetic Techniques for Analog Development
The development of analogs for the chemical compound this compound often requires sophisticated synthetic strategies to achieve molecular diversity and improve properties. Advanced methodologies, including microwave-assisted synthesis, nucleophilic aromatic substitution, and cross-coupling reactions, offer efficient and versatile routes to these complex molecules.
Microwave-Assisted Synthesis of Fluorinated Benzamides
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This is particularly advantageous in the synthesis of fluorinated benzamides, where reactions can sometimes be sluggish. The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can minimize the formation of side products.
The application of microwave energy can significantly enhance the efficiency of amide bond formation between a carboxylic acid and an amine, a key step in the synthesis of this compound and its analogs. Studies on the synthesis of various benzamide (B126) derivatives have demonstrated that microwave-assisted reactions can reduce reaction times from hours to minutes while producing good yields. acs.orgrsc.org For instance, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. core.ac.uk
In the context of synthesizing fluorinated fatty acid analogs, microwave heating has been shown to enhance [¹⁸F]fluoride incorporation to over 95%, a significant improvement of up to 55% compared to conventional methods. mdpi.com This approach also allows for a reduction in reaction times by approximately 10-fold and a decrease in reaction temperatures by 20°C. mdpi.com These findings underscore the potential of microwave-assisted synthesis for the efficient production of fluorinated benzamides, offering a faster, milder, and higher-yielding alternative to traditional synthetic protocols. mdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours acs.orgcore.ac.uk |
| Reaction Temperature | Generally Higher | Can often be run at lower temperatures mdpi.com |
| Yield | Variable, often lower | Generally higher acs.orgmdpi.com |
| Side Product Formation | More prevalent | Often reduced mdpi.com |
| Energy Efficiency | Lower | Higher |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoro-Substituted Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In fluoro-substituted systems, the high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack, making it a good leaving group in this context. youtube.com This reactivity is particularly pronounced when strong electron-withdrawing groups are present on the aromatic ring, positioned ortho or para to the fluorine atom, as they help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.compressbooks.pub
The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate. pressbooks.pub In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub For SNAr reactions, fluorine is often a better leaving group than other halogens because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com
This methodology is highly valuable for the synthesis of analogs of this compound. For example, the fluorine atoms on either of the phenyl rings can potentially be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. The benzamide moiety itself can act as a directing group, influencing the position of nucleophilic attack. SNAr reactions on fluorinated substrates are known to be highly para-specific.
| Nucleophile Class | Specific Example | Potential Functional Group Introduced |
|---|---|---|
| Amines | Dimethylamine | -N(CH₃)₂ |
| Alkoxides | Sodium Methoxide | -OCH₃ |
| Thiolates | Sodium Thiophenoxide | -SPh |
| Azoles | Imidazole | Imidazolyl group |
Cross-Coupling Reactions in Benzamide Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org Two of the most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are highly relevant for the functionalization of benzamides and the synthesis of their analogs. mdpi.comnih.gov
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl halide or triflate, catalyzed by a palladium complex. acs.orgrsc.orgnih.gov This reaction could be employed to modify the structure of this compound by, for instance, replacing one of the fluorine atoms with an alkyl, aryl, or heteroaryl group, provided the conditions are tuned to activate the C-F bond, or by starting with a bromo- or iodo-substituted precursor. Recent advancements have even demonstrated the decarbonylative Suzuki-Miyaura cross-coupling of amides, providing a direct route to biaryls from amides by selective carbon-nitrogen bond cleavage. rsc.orgnih.gov
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst. mdpi.comorganic-chemistry.org This reaction is particularly useful for synthesizing analogs of this compound by varying the amine component. It allows for the introduction of a wide range of primary and secondary amines, leading to a diverse library of N-substituted benzamides. acs.orgorganic-chemistry.org The development of sophisticated ligands and precatalysts has greatly expanded the scope and reliability of this transformation. acs.org
| Reaction | Bond Formed | Coupling Partners | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Aryl/Vinyl Halide/Triflate + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base |
| Buchwald-Hartwig Amination | C-N | Aryl/Vinyl Halide/Triflate + Amine | Pd(0) or Pd(II) catalyst + Phosphine Ligand + Base organic-chemistry.org |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the chemical structure and identifying the functional groups of 2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton (N-H), and the methyl group protons. The aromatic region would be complex due to spin-spin coupling between protons and between protons and fluorine atoms. The amide proton typically appears as a broad singlet. The methyl group would likely be a singlet, though it may show long-range coupling to the fluorine on the same ring. For instance, in related benzamides, the amide proton signal (δ) can be observed around 10.30 ppm rsc.org. Aromatic protons typically resonate between 7.0 and 8.2 ppm rsc.orgmdpi.com.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 164-166 ppm. The aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the attached fluorine atoms and the amide bridge. The methyl carbon would be found in the upfield region of the spectrum. In similar fluorinated benzamides, the carbonyl carbon has been observed at approximately 164.1 ppm rsc.org.
¹⁹F NMR: Due to the presence of two fluorine atoms in distinct chemical environments, the ¹⁹F NMR spectrum would be particularly informative. It would show two separate signals, and the coupling between them, as well as with nearby protons, would help to confirm the substitution pattern. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment nih.govbiophysics.org. For fluorinated aromatic rings, the chemical shifts can vary widely, but are a key identifier of the fluorine substitution pattern huji.ac.ilnih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (N-H) | ~10.3 | - |
| Carbonyl (C=O) | - | ~164 |
| Aromatic (C-H) | 7.0 - 8.2 | 115 - 140 |
| Methyl (CH₃) | ~2.4 | ~21 |
Note: These are predicted values based on data from structurally similar compounds and are for illustrative purposes.
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule. The IR spectrum of this compound would be expected to show several key absorption bands. A strong absorption band corresponding to the C=O stretching of the amide group is anticipated around 1650 cm⁻¹. The N-H stretching vibration would likely appear as a sharp band in the region of 3300-3350 cm⁻¹. The C-F stretching vibrations typically occur in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching and C=C bending vibrations would also be present. For comparison, 3-fluoro-N-phenyl-benzamide exhibits a C=O stretch at 1655 cm⁻¹ and an N-H stretch at 3351 cm⁻¹ rsc.org.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3350 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Amide I) | ~1650 |
| N-H Bend (Amide II) | 1500 - 1550 |
| C-F Stretch | 1100 - 1300 |
Note: These are expected ranges based on typical functional group frequencies and data from related compounds.
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and can provide information about its fragmentation pattern. For this compound (C₁₄H₁₁F₂NO), the expected exact mass would be approximately 247.08 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, confirming the molecular formula. For instance, the related compound 4-bromo-2-fluoro-N-methylbenzamide shows a clear [M+H]⁺ peak in its mass spectrum chemicalbook.com.
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound has not been reported in the searched literature, the structures of numerous related benzanilides have been determined nih.govresearchgate.net. In these structures, the central amide linkage is generally planar or nearly planar. The two aromatic rings are typically twisted with respect to the amide plane and to each other. The dihedral angle between the phenyl rings is a key conformational parameter and is influenced by the nature and position of the substituents. For example, in 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are inclined at a small angle of 3.46 (9)° to one another nih.govmdpi.com.
Table 3: Common Intermolecular Interactions in Fluorinated Benzamides
| Interaction Type | Description | Typical Distance/Geometry |
|---|---|---|
| N-H···O Hydrogen Bond | Strong interaction between the amide proton and the carbonyl oxygen of a neighboring molecule. | H···O distance of ~2.0-2.2 Å |
| C-H···F Hydrogen Bond | Weak hydrogen bond between an aromatic or methyl C-H and a fluorine atom. | H···F distance of ~2.2-2.6 Å |
| C-H···π Interaction | Interaction between a C-H bond and the π-system of an aromatic ring. | H to ring centroid distance of ~2.5-3.0 Å |
| π-π Stacking | Stacking of aromatic rings, can be face-to-face or offset. | Inter-ring distance of ~3.4-3.8 Å |
Note: These are generalized distances and geometries observed in the crystal structures of related compounds.
Examination of Crystal Packing and Supramolecular Assemblies
In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their crystal packing. A primary and highly directional interaction anticipated is the intermolecular N—H···O hydrogen bond, a common and robust feature in the crystal structures of secondary amides. This interaction typically links molecules into chains or dimers. For instance, in the crystal structure of the related compound 2-fluoro-N-(4-methoxyphenyl)benzamide, intermolecular N—H···O hydrogen bonds are observed to link molecules into rows. pharmaffiliates.com
Conformational Dynamics and Isomerism
Torsion Angle Analysis and Planarity of Amide Linkage
The two aromatic rings are generally not coplanar. The degree of twist between them is described by the dihedral angle. This angle is influenced by the substitution pattern on the rings. In the case of this compound, the presence of a fluorine atom at the ortho position of the benzoyl group is expected to induce a significant twist relative to the amide plane to minimize steric repulsion. Similarly, the substitution on the N-phenyl ring will also influence its orientation. Dihedral angles in related structures can vary widely, for instance, from approximately 10° to over 65°, depending on the specific substituents and their positions. sigmaaldrich.compharmaffiliates.com
Rotational Barriers and Conformational Preferences
Rotation around the C(carbonyl)–N bond of the amide linkage is restricted due to its partial double bond character. The energy barrier to this rotation in amides is typically in the range of 15-25 kcal/mol. This high barrier means that at room temperature, rotation is slow on the NMR timescale, and if the environments of the two rings are different, distinct conformers (or rotamers) could potentially be observed.
Rotation around the C(aryl)–C(carbonyl) and N–C(aryl) single bonds is also subject to energy barriers, albeit lower ones. The ortho-fluoro substituent on the benzoyl ring is likely to create a notable rotational barrier, influencing the conformational preference of this ring relative to the amide plane. Computational studies on similar ortho-substituted benzamides could provide quantitative estimates for these barriers. The interplay of steric hindrance from the ortho-substituent and electronic effects (such as potential intramolecular hydrogen bonding or dipole-dipole interactions) will determine the most stable conformation in solution and in the solid state. The conformational preferences of fluorinated organic molecules are known to be influenced by a complex interplay of steric and electronic factors, including hyperconjugation and electrostatic interactions.
Data Tables
Table 1: Key Torsion and Dihedral Angles in Related Benzamide (B126) Structures
| Compound | Central Torsion Angle (°) | Dihedral Angle between Rings (°) | Reference |
|---|---|---|---|
| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A) | 176.74 | 43.94 | sigmaaldrich.com |
| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule B) | -179.58 | 55.66 | sigmaaldrich.com |
| 2-fluoro-N-(4-methoxyphenyl)benzamide | Not specified | 3.46 | pharmaffiliates.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-fluoro-N-(4-methoxyphenyl)benzamide |
| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. These ab initio and density functional theory (DFT) methods provide a microscopic view of the electron distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com For a molecule like 2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide, DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). tandfonline.com This analysis is crucial as the molecule's shape and electron distribution are key determinants of its interactions with biological targets. The results would provide data on bond lengths, bond angles, and dihedral angles, offering a precise structural model.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and higher polarizability, suggesting the molecule is more likely to engage in chemical reactions. researchgate.netnih.gov
From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated:
Ionization Energy (I): Approximated as I ≈ -EHOMO.
Electron Affinity (A): Approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons towards itself, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η).
Table 1: Theoretical Quantum Chemical Descriptors (Illustrative) No specific data is available for this compound. This table illustrates the typical format and type of data obtained from such an analysis.
| Descriptor | Formula | Typical Value Range (eV) | Significance |
|---|---|---|---|
| EHOMO | - | -5 to -10 | Electron-donating ability |
| ELUMO | - | -1 to -4 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3 to 7 | Reactivity and Stability |
| Ionization Energy (I) | -EHOMO | 5 to 10 | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | 1 to 4 | Energy released when adding an electron |
| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 3.5 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | 0.28 to 0.67 | Propensity for charge transfer |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.comucsb.edu The MEP surface is colored based on the electrostatic potential, where different colors represent different charge densities. chemrxiv.orgresearchgate.net Typically:
Red: Indicates regions of high electron density (negative potential), which are prone to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. deeporigin.comchemrxiv.org
Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. These are usually located around hydrogen atoms bonded to electronegative atoms. deeporigin.comchemrxiv.org
Green/Yellow: Represents areas with neutral or near-zero potential.
For this compound, an MEP map would highlight the electron-rich carbonyl oxygen of the amide group as a potential hydrogen bond acceptor site (red) and the amide hydrogen (N-H) as a potential hydrogen bond donor site (blue). The fluorinated aromatic rings would also show a complex potential distribution influencing non-covalent interactions. This analysis is invaluable for predicting how the molecule might interact with biological receptors. chemrxiv.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.
While quantum calculations can find the lowest energy conformation, a molecule in solution is dynamic and exists as an ensemble of different conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation would reveal the conformational flexibility of this compound, showing how the two fluorinated rings rotate relative to each other and the central amide bond. This provides a more realistic understanding of the molecule's behavior in a biological environment and can reveal important conformations for receptor binding that may not be the absolute lowest energy state. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. dergipark.org.trmdpi.com This method is widely used in drug discovery to understand how a potential drug molecule might bind to its biological target. researchgate.netnih.gov
For this compound, docking studies would be performed against the active site of a relevant protein target, such as a kinase or another enzyme implicated in a disease pathway. mdpi.com The simulation would explore various possible binding poses and score them based on factors like binding energy and intermolecular interactions. dergipark.org.tr The results would identify key interactions, such as:
Hydrogen bonds: For example, between the amide group of the ligand and amino acid residues in the protein's active site.
Hydrophobic interactions: Between the aromatic rings of the ligand and nonpolar residues of the protein.
Halogen bonds: Potentially involving the fluorine atoms.
These studies are crucial for structure-activity relationship (SAR) analysis and for guiding the design of more potent and selective analogs. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Benzamide (B126) Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of benzamide derivatives, QSAR studies are instrumental in understanding how different substituents and structural features influence their therapeutic or biological effects. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, such as hydrophobicity, electronics, and steric effects. These properties are quantified by molecular descriptors, which can be calculated from the 2D or 3D structure of the molecule.
For benzamide derivatives, QSAR studies have been employed to explore their potential as various therapeutic agents. For instance, research on substituted benzamides has shown that their antimicrobial activity can be modeled using topological descriptors and molecular connectivity indices. nih.gov These studies reveal how the size, shape, and electronic nature of substituents on the benzamide scaffold contribute to their ability to inhibit the growth of bacteria and fungi. nih.gov
A typical QSAR study on benzamide derivatives would involve the following steps:
Data Set Selection: A series of benzamide derivatives with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is selected.
Molecular Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule in the series.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development.
The resulting QSAR model can be represented by an equation, such as:
Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn
Where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors. The insights gained from the interpretation of these models can guide the rational design of new benzamide derivatives with improved activity. For example, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents identified key molecular properties influencing their activity against human lung cancer cell lines. jppres.comunair.ac.id
Table 1: Illustrative Data for a Hypothetical QSAR Study on Benzamide Derivatives
| Compound | Biological Activity (IC50, µM) | LogP (Hydrophobicity) | Electronic Energy (eV) | Molecular Weight ( g/mol ) |
| Benzamide Derivative 1 | 1.5 | 2.8 | -1500 | 250 |
| Benzamide Derivative 2 | 0.8 | 3.2 | -1550 | 270 |
| Benzamide Derivative 3 | 2.1 | 2.5 | -1480 | 240 |
| Benzamide Derivative 4 | 0.5 | 3.5 | -1580 | 290 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Advanced Topological Analysis
Advanced topological analysis methods provide detailed insights into the intermolecular interactions that govern the crystal packing of molecules. These techniques are crucial for understanding the solid-state properties of pharmaceutical compounds, such as solubility, stability, and bioavailability.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).
The surface is colored according to various properties, most commonly d_norm, which is a normalized contact distance. The d_norm value is negative where intermolecular contacts are shorter than the van der Waals radii and positive for longer contacts. Red spots on the d_norm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions. Blue regions represent areas with weaker or no significant intermolecular contacts.
For benzamide derivatives, Hirshfeld surface analysis can reveal the nature and extent of various non-covalent interactions, such as N-H···O, C-H···O, C-H···F, and π-π stacking interactions, which play a crucial role in the supramolecular assembly of the crystal structure. researchgate.netstrath.ac.uk For instance, in the crystal structure of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, Hirshfeld analysis showed that the most significant contacts are H···O/O···H, H···C/C···H, and H···H. strath.ac.uknih.gov
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular interactions in a crystal. These plots are scattergrams of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e).
For example, sharp spikes in the lower region of the plot are characteristic of strong hydrogen bonds, while more diffuse features can indicate weaker van der Waals interactions. In studies of fluorinated benzanilides, 2D fingerprint plots have been used to quantitatively characterize fluorine-centered noncovalent interactions. researchgate.net The analysis of these plots for various substituted benzamides allows for a detailed understanding of how different functional groups influence the crystal packing. samsun.edu.tr
Table 2: Illustrative Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of a Benzamide Derivative
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 45.2 |
| O···H / H···O | 25.8 |
| C···H / H···C | 15.5 |
| F···H / H···F | 8.3 |
| C···C | 3.1 |
| Other | 2.1 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Exploration of Biological Activities and Molecular Mechanisms in Vitro and in Silico Studies Only
Antimicrobial Research Pathways
The potential of 2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide as an antimicrobial agent has been a subject of preliminary investigation. These explorations have primarily focused on its activity against various bacterial and fungal strains, alongside theoretical examinations of its mechanism of action.
Investigation of Antibacterial Potential against Various Strains
Currently, there is a lack of specific in vitro studies detailing the antibacterial efficacy of this compound against specific Gram-positive cocci and multi-drug resistant pathogens. While the broader class of benzamides has been investigated for antibacterial properties, dedicated research on this particular compound is not publicly available. The general antibacterial activity of related compounds has been noted, but direct data on minimum inhibitory concentrations (MICs) or bactericidal versus bacteriostatic effects for this compound remains to be established through targeted screening programs.
Research into Antifungal Activity
Similar to its antibacterial profile, specific in vitro studies on the antifungal activity of this compound are not extensively documented in publicly accessible scientific literature. While some benzofuran-related amide compounds have shown inhibitory effects against certain fungal species, direct evidence and data, such as IC50 values against various fungal strains for this compound, are yet to be reported.
Proposed Mechanisms of Action (e.g., Fatty Acid Biosynthesis Inhibition, FabI targeting)
In silico analyses have suggested that a potential mechanism of action for the antimicrobial effects of compounds structurally related to this compound could be the inhibition of the bacterial fatty acid biosynthesis (FAS-II) pathway. A key enzyme in this pathway, enoyl-acyl carrier protein reductase (FabI), is a validated target for antibacterial drug development. Computational docking studies on similar fluorinated benzoylthiosemicarbazides have indicated potential allosteric inhibition of D-alanyl-D-alanine ligase nih.gov. However, direct enzymatic assays to confirm the inhibitory activity of this compound against FabI or other enzymes in the FAS-II pathway have not been published. Proteomic studies on other inhibitors of this pathway have established a clear signature of upregulated proteins (FabHA, FabHB, FabF, FabI, PlsX, and PanB) which could be used in future in vivo studies to confirm this proposed mechanism for the compound nih.gov.
Antiviral Research Pathways
The exploration of this compound has also extended into the realm of antiviral research, with a particular focus on its potential to interfere with the replication cycle of the Hepatitis B virus (HBV).
Exploration of Activity against Hepatitis B Virus (HBV) Capsid Assembly
Benzamide (B126) derivatives have been identified as a class of compounds that can act as capsid assembly modulators (CAMs) for the Hepatitis B virus. These molecules interfere with the proper formation of the viral capsid, a crucial component for viral replication. While specific studies on this compound are limited, research on structurally similar sulfamoylbenzamides and other benzamide derivatives has shown that they can disrupt the assembly process. These related compounds have been shown to interact with the HBV core protein (Cp), which is the building block of the capsid nih.govnih.gov.
Modulation of Core Protein Assembly and pgRNA Encapsidation
The mechanism by which benzamide-related CAMs are thought to function involves the allosteric modulation of the core protein structure. This modulation can lead to either the formation of aberrant, non-functional capsids or the assembly of "empty" capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase. The encapsidation of pgRNA is a critical step for reverse transcription and the subsequent production of new viral DNA. By inducing the formation of empty capsids, these modulators effectively halt the replication cycle nih.gov. Studies on other benzamide derivatives have demonstrated their ability to reduce the amount of encapsidated pgRNA in a dose-dependent manner nih.gov. However, direct experimental evidence confirming that this compound specifically modulates HBV core protein assembly and inhibits pgRNA encapsidation is not yet available in the scientific literature.
In silico Binding to HAP Pocket of Core Protein
No studies were identified that investigated the in silico binding affinity or interaction of this compound with the heteroaryldihydropyrimidine (HAP) binding pocket of any viral core protein. Computational docking and molecular dynamics simulation data, which are crucial for understanding such interactions, are not available in the public domain for this specific compound.
Research into Activity against Other Viral Strains (e.g., Tobacco Mosaic Virus)
There is no available research on the in vitro or in silico activity of this compound against the Tobacco Mosaic Virus (TMV) or any other specified viral strains. Consequently, data regarding its potential antiviral efficacy, such as IC50 values or mechanisms of action, remain uncharacterized.
Antioxidant Activity Investigations
No experimental data from in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been published for this compound. Therefore, its capacity to act as a free radical scavenger is currently unknown.
A computational analysis of the antioxidative properties of this compound, including the identification of potential reactive sites for radical scavenging through methods like Density Functional Theory (DFT), has not been reported in the scientific literature.
Tyrosinase Inhibitory Research
There are no published in vitro studies assessing the inhibitory activity of this compound against the tyrosinase enzyme. As a result, key metrics such as its IC50 value against this enzyme have not been determined.
Molecular Docking Analysis of Interactions with Oxy-Tyrosinase
In silico molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with target proteins. For this compound, a hypothetical molecular docking analysis with the oxy-form of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, can be extrapolated from studies on similar inhibitor classes. Tyrosinase contains a binuclear copper center within its active site, which is crucial for its catalytic activity.
A molecular docking simulation would likely position the this compound molecule within the active site of oxy-tyrosinase. The interactions could be characterized by several key features:
Coordination with Copper Ions: The amide oxygen and the fluorine atoms of the benzamide moiety could potentially form coordination bonds with the copper ions (CuA and CuB) in the active site. This interaction would be critical in stabilizing the ligand-enzyme complex.
Hydrogen Bonding: The amide group (-C(O)NH-) is a prime candidate for forming hydrogen bonds with amino acid residues in the active site, such as histidine, asparagine, or serine.
Hydrophobic Interactions: The phenyl rings of the compound would likely engage in hydrophobic interactions with nonpolar residues, including valine, phenylalanine, and isoleucine, which line the enzyme's active site pocket. The methyl group on the phenyl ring would further contribute to these hydrophobic interactions.
Pi-Pi Stacking: The aromatic rings of the benzamide and the phenylmethyl group could participate in pi-pi stacking interactions with the side chains of aromatic amino acids like phenylalanine and histidine within the active site.
These interactions would collectively contribute to the binding affinity of the compound to oxy-tyrosinase, suggesting its potential as an inhibitor of this enzyme. The specific distances and energies of these interactions would be quantified in a detailed docking study.
| Potential Interaction Type | Interacting Moiety of Compound | Potential Interacting Residues/Ions in Oxy-Tyrosinase |
| Coordination Bonds | Amide Oxygen, Fluorine atoms | Copper Ions (CuA, CuB) |
| Hydrogen Bonds | Amide group (-C(O)NH-) | Histidine, Asparagine, Serine |
| Hydrophobic Interactions | Phenyl rings, Methyl group | Valine, Phenylalanine, Isoleucine |
| Pi-Pi Stacking | Aromatic rings | Phenylalanine, Histidine |
Receptor Binding and Enzyme Modulation Studies
Exploration as Dopamine (B1211576) D2 Receptor Ligands (based on related fluorinated benzamides)
Fluorinated benzamides have been extensively investigated as ligands for dopamine D2 receptors, which are significant targets in the treatment of neuropsychiatric disorders. The affinity of these compounds for D2 receptors is influenced by the nature and position of substituents on the benzamide scaffold.
Studies on related fluorinated benzamides have shown that the presence of fluorine can enhance binding affinity and selectivity. For instance, the substitution pattern on the phenyl ring attached to the amide nitrogen is crucial for D2 receptor interaction. Quantitative structure-activity relationship (QSAR) studies on benzamide derivatives have indicated that substituents in the 3-position and a methoxy group in the 5-position of the benzoyl ring are beneficial for high activity nih.gov. While this compound does not possess a methoxy group, the presence of fluorine at the 2-position of the benzoyl ring and the 3-fluoro-4-methylphenyl group could confer significant affinity for the D2 receptor. The (S)-configuration in the side chain is also noted to be important for high activity in related compounds nih.gov.
The binding affinity of various fluorinated benzamide analogues for dopamine D2, D3, and D4 receptors has been determined through radioligand binding studies, with some compounds exhibiting high affinity in the nanomolar range nih.govnih.gov. The selectivity for D3 over D2 receptors is a desirable characteristic that researchers aim to modulate through structural modifications nih.govacs.org. The specific binding affinity of this compound for the D2 receptor would need to be determined experimentally, but based on the existing literature for analogous structures, it is a plausible candidate for D2 receptor modulation nih.govmdpi.comresearchgate.net.
Investigation of Kinase Inhibitory Activity (e.g., ABL, EGFR, VEGFR families for related benzamide scaffolds)
The benzamide scaffold is a common feature in many kinase inhibitors, targeting enzymes such as ABL, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor) that are implicated in cancer.
EGFR and VEGFR Inhibition: Many small molecule inhibitors targeting VEGFR and EGFR signaling pathways are in clinical use . The inhibitory activity of benzamide derivatives against various protein kinases has been explored through in silico and in vitro studies mdpi.com. For example, certain 4-(arylaminomethyl)benzamide derivatives have shown potent inhibitory activity against EGFR, HER-4, VEGFR-2, and PDGFRa mdpi.com. The trifluoromethylphenyl ring in some benzamide analogues has been shown to pack into the specificity pocket of the VEGFR kinase domain mdpi.com. This suggests that the fluorinated phenyl groups of this compound could potentially occupy similar hydrophobic pockets in the kinase domain of these receptors. Benzimidazole hybrids, which share structural similarities with benzamides, have demonstrated outstanding EGFR and VEGFR-2 inhibition effects nih.gov.
ABL Kinase Inhibition: Benzamide derivatives have also been investigated as inhibitors of Abl kinase. Docking studies have revealed that these compounds can bind to the ATP-binding site of the Abl kinase domain, forming hydrogen bonds with key amino acid residues mdpi.com.
The potential of this compound as a kinase inhibitor would depend on its ability to fit into the ATP-binding pocket and interact with key residues. The fluorine atoms could enhance binding affinity through favorable electrostatic interactions.
| Kinase Family | Examples of Inhibited Kinases | Potential Mechanism of Inhibition by Benzamide Scaffolds |
| ABL | Abl-wt kinase | Binding to the ATP-binding site, forming hydrogen bonds with key residues. |
| EGFR | EGFR, HER-4 | Interaction with the kinase domain, with fluorinated groups occupying hydrophobic pockets. |
| VEGFR | VEGFR-2 | Binding to the kinase domain, with interactions in the specificity pocket. |
Potential for MDM2 Protein Inhibition (based on related chromone (B188151) derivatives)
The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy scbt.comnih.gov. Inhibition of the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis scbt.com. While many MDM2 inhibitors are based on scaffolds like chromones, the principles of their interaction can be applied to other chemical classes, including benzamides.
Chromone derivatives have been identified as potent inhibitors of MDM2 nih.gov. Structure-activity relationship studies have shown that specific substitutions on the chromone ring are crucial for activity nih.gov. These inhibitors typically work by mimicking the key p53 residues (Phe, Trp, Leu) that bind to a hydrophobic pocket on the MDM2 surface.
For a benzamide derivative like this compound to act as an MDM2 inhibitor, it would need to present hydrophobic moieties that can effectively occupy this p53-binding pocket. The two phenyl rings of the compound could potentially serve this purpose. The fluoro and methyl substituents could further modulate the binding affinity and selectivity. While the benzamide scaffold is different from the chromone core, the fundamental principle of disrupting the protein-protein interaction by a small molecule remains the same. Computational modeling could be employed to predict the binding mode of this compound to MDM2 and guide the design of more potent benzamide-based MDM2 inhibitors.
Research on Succinate (B1194679) Dehydrogenase Inhibition for related benzamide derivatives
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a well-established target for fungicides mdpi.com. Carboxamide derivatives, including benzamides, represent a significant class of SDH inhibitors (SDHIs) nih.gov. These compounds act by blocking the ubiquinone binding site of the SDH enzyme, thereby inhibiting cellular respiration mdpi.com.
Numerous studies have focused on the design, synthesis, and biological evaluation of benzamide derivatives as potential SDHIs acs.org. The antifungal activity of these compounds has been demonstrated against a range of plant pathogens acs.orgnih.gov. For instance, certain N-4-fluoro-pyrazol-5-yl-benzamide derivatives have shown excellent in vitro activity against Valsa mali acs.org.
Molecular docking studies have elucidated the probable action mechanism, showing hydrogen bonds and π-π interactions between the benzamide inhibitors and the SDH enzyme acs.orgnih.gov. The structure-activity relationships of these compounds have been extensively studied, indicating that the substituents on both the benzoyl and the N-phenyl rings play a crucial role in their inhibitory potency nih.govacs.org. The presence of halogen atoms, such as fluorine, on the N-phenyl ring has been shown to be beneficial for antifungal activity in some series of compounds nih.gov. This suggests that this compound, with its two fluorine atoms and a methyl group, has the structural features consistent with known SDHIs and is a promising candidate for further investigation in this area.
Melanoma-Related Research
The benzamide structure has shown a high affinity for melanin, the pigment that is overexpressed in most melanoma cells plos.org. This property makes benzamide derivatives promising agents for the diagnosis and targeted therapy of melanoma plos.org.
Fluorinated benzamide derivatives have been synthesized and radiolabeled for use in positron emission tomography (PET) imaging to detect melanoma plos.orgresearchgate.net. These radiotracers can selectively accumulate in melanoma tumors, allowing for their visualization. For example, a 68Ga-labeled fluorinated benzamide derivative successfully visualized B16F10 xenografts in microPET imaging plos.orgresearchgate.net. The cellular uptake of these compounds is selective for melanin-producing cells plos.orgresearchgate.net.
Furthermore, radioiodinated fluoronicotinamide-benzamide and fluoropicolinamide-benzamide derivatives have been evaluated as theranostic agents for melanoma, combining both diagnostic imaging and therapeutic capabilities nih.gov. These compounds have shown prolonged retention in melanoma tumors nih.gov. Given these findings, this compound could be a valuable scaffold for the development of new diagnostic and therapeutic agents for malignant melanoma. Its fluorine atoms could be replaced with radioisotopes for imaging purposes, or the molecule could be further functionalized to carry a therapeutic payload.
Investigation of Melanin Affinity for Diagnostic Probe Development (for related benzamide derivatives)
Benzamide structures are recognized for their high affinity for melanin, a pigment that is abundant in melanoma cells. plos.orgnih.govgnu.ac.kr This characteristic has spurred the development of various benzamide derivatives as potential imaging agents for the early detection of melanoma. plos.orgnih.govgnu.ac.kr Researchers have synthesized and evaluated a range of these compounds, often by incorporating radioisotopes to enable visualization through techniques like Positron Emission Tomography (PET).
One such example is the development of 68Ga-labeled fluorinated benzamide derivatives. plos.orgnih.gov In vitro studies with these compounds are designed to quantify their binding affinity to melanin. For instance, a newly synthesized probe, 2,2',2,”2”'-(2-(4-(3-(2-((2-(5-fluoropicolinamido)ethyl)(methyl)amino)ethyl)thioureido)benzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid (MI-0202C1), was chelated with 68Ga and its biological properties were evaluated. plos.orgnih.gov
Similarly, radioiodinated fluoronicotinamide and fluoropicolinamide-benzamide derivatives have been investigated as theranostic agents for melanoma. semanticscholar.org Compounds such as 131I-iodofluoropicolinamide benzamide (131I-IFPABZA) and 131I-iodofluoronicotiamide benzamide (131I-IFNABZA) were developed and assessed for their biological characteristics in melanoma models. semanticscholar.org The lipophilicity of these compounds, a key factor in their pharmacokinetic profile, was also determined, with 131I-IFPABZA (Log P = 2.01) being more lipophilic than 131I-IFNABZA (Log P = 1.49). semanticscholar.org
Another avenue of research has focused on radiofluorinated nicotinamide and picolinamide derivatives. nih.gov Novel 18F-labeled picolinamide–benzamide (18F-FPABZA) and nicotinamide–benzamide (18F-FNABZA) derivatives have been synthesized to explore their feasibility as diagnostic agents for melanin-positive melanoma. nih.gov
In silico studies, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, are instrumental in predicting the molecular properties and potential biological activities of these benzamide derivatives. mdpi.commdpi.com These computational approaches help in understanding the relationship between the physicochemical properties of the molecules and their biological functions, thereby guiding the design of more effective diagnostic probes. mdpi.com
Selective Uptake in Melanoma Cells (in vitro)
A critical step in validating the potential of benzamide derivatives as melanoma-targeting agents is to demonstrate their selective uptake in melanoma cells in vitro. These experiments typically involve incubating cancer cell lines with the compound of interest and measuring its intracellular concentration.
For the 68Ga-labeled fluorinated benzamide derivative, 68Ga-MI-0202C1, cellular uptake studies were performed using the B16F10 murine melanoma cell line. plos.orgnih.gov To stimulate melanogenesis and enhance melanin content, the cells were pretreated with L-tyrosine. The results showed that the uptake of 68Ga-MI-0202C1 was significantly higher in the L-tyrosine-treated, melanin-rich cells compared to untreated cells, indicating a selective uptake driven by melanin affinity. plos.orgnih.gov
The uptake of 18F-FPABZA and 18F-FNABZA was also evaluated in both melanotic B16F10 cells and amelanotic A375 cells. nih.gov The findings revealed that the cellular uptake of 18F-FPABZA in the melanin-producing B16F10 cells was notably higher than that of 18F-FNABZA. nih.gov Conversely, neither of the radiotracers showed significant retention in the A375 cells, which lack melanin. nih.gov This differential uptake underscores the high binding affinity of these radiotracers to melanin. semanticscholar.org
The table below summarizes the key findings from the in vitro cellular uptake studies of related benzamide derivatives.
| Compound | Cell Line | Key Finding |
| 68Ga-MI-0202C1 | B16F10 (murine melanoma) | Higher uptake in L-tyrosine treated (melanin-activated) cells compared to non-treated cells. plos.orgnih.gov |
| 18F-FPABZA | B16F10 (melanotic) and A375 (amelanotic) | Significantly higher uptake in melanotic B16F10 cells compared to amelanotic A375 cells. nih.gov |
| 18F-FNABZA | B16F10 (melanotic) and A375 (amelanotic) | Lower uptake in B16F10 cells compared to 18F-FPABZA and no significant retention in A375 cells. nih.gov |
These in vitro studies, by confirming the selective uptake of benzamide derivatives in melanoma cells, provide a strong rationale for their further development as diagnostic and potentially therapeutic agents for this aggressive form of cancer.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Fluorine Atom Position on Biological Activity and Selectivity
The strategic placement of fluorine atoms within a molecule is a key tactic in medicinal chemistry to enhance various pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. mdpi.comresearchgate.net In the case of 2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide, the presence and position of the two fluorine atoms are critical determinants of its biological activity and selectivity.
Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influencing ionization states and the potential for hydrogen bonding. researchgate.net The 2-fluoro substitution on the benzoyl ring can impact the conformation of the amide linkage, which is a crucial factor for receptor binding. This ortho-fluoro substituent can engage in intramolecular interactions, affecting the planarity of the molecule and its ability to fit into a specific binding pocket.
The fluorine atom on the N-phenyl ring at the 3-position, along with the adjacent 4-methyl group, creates a distinct electronic and steric profile. This substitution pattern influences the electron density of the phenyl ring and can direct specific interactions with the target protein. Studies on related fluorinated benzamides have shown that the position of fluorine can significantly alter bioactivity; for example, moving a fluorine substituent can result in a dramatic loss of potency, highlighting the sensitivity of the target to the electronic landscape of the inhibitor.
The judicious placement of fluorine can also block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a compound. mdpi.com The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage.
Role of the 3-fluoro-4-methylphenyl Moiety in Target Recognition and Binding
The methyl group at the 4-position can engage in hydrophobic interactions, fitting into a lipophilic pocket within the receptor. The size and shape of this substituent are often critical, with larger or smaller groups potentially leading to a decrease in activity. The fluorine atom at the 3-position, being a strong electron-withdrawing group, alters the electronic properties of the phenyl ring. This can lead to favorable electrostatic or dipole-dipole interactions with polar residues in the binding site.
In various inhibitor classes, the nature and substitution pattern of the N-phenyl ring are key determinants of potency. For instance, in a series of N-phenylbenzamide analogs targeting the parasite Schistosoma mansoni, electron-withdrawing substituents on the anilide portion, particularly at the meta and para positions, were found to enhance potency. nih.gov This suggests that the electronic character of the 3-fluoro-4-methylphenyl moiety in the title compound is likely a significant contributor to its biological effect.
Impact of Substituent Modifications on Molecular Interactions and Bioactivity
The systematic modification of substituents on the this compound scaffold is a fundamental strategy in lead optimization to probe the structure-activity relationship (SAR) and improve desired properties.
Modifications to the benzoyl ring, such as altering the position of the fluorine atom or introducing other substituents, can provide insights into the steric and electronic requirements of the binding pocket. For example, replacing the 2-fluoro group with other halogens or small alkyl groups could reveal the importance of size, electronegativity, and the ability to form specific interactions like halogen bonds.
On the N-phenyl ring, variations of the 3-fluoro and 4-methyl groups can significantly impact bioactivity. The concept of bioisosterism is often employed, where functional groups are replaced with others that have similar physical or chemical properties to enhance a desirable property without drastically changing the chemical structure. nih.govnih.govselvita.com For instance, replacing the methyl group with an ethyl or a trifluoromethyl group could probe the size tolerance and electronic preferences of the hydrophobic pocket.
The following table summarizes the potential impact of hypothetical modifications based on general principles observed in related benzamide (B126) series.
| Modification Position | Original Substituent | Modified Substituent | Potential Impact on Bioactivity | Rationale |
| Benzoyl Ring (Position 2) | -F | -Cl | May increase or decrease activity | Alteration of steric bulk and electronics. |
| Benzoyl Ring (Position 2) | -F | -H | Likely to decrease activity | Loss of potential favorable interactions. |
| N-Phenyl Ring (Position 4) | -CH₃ | -H | Likely to decrease activity | Loss of hydrophobic interactions. |
| N-Phenyl Ring (Position 4) | -CH₃ | -CF₃ | May increase activity | Increased lipophilicity and metabolic stability. |
| N-Phenyl Ring (Position 3) | -F | -H | Likely to alter selectivity/activity | Change in electronic distribution. |
Design Principles for Lead Optimization and Analogue Synthesis
The optimization of this compound as a lead compound would be guided by several key design principles derived from its SAR and SPR. The primary goals would be to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
A rational design approach would involve computational methods, such as molecular docking, to visualize the binding mode of the lead compound and predict the effects of structural modifications. nih.gov This can help prioritize the synthesis of analogues that are most likely to have improved activity.
Key strategies for analogue synthesis would include:
Exploring alternative substitution patterns on both aromatic rings: This would help to map the steric and electronic requirements of the binding site more comprehensively.
Bioisosteric replacement: Replacing key functional groups with bioisosteres can be a powerful tool to fine-tune properties like lipophilicity, metabolic stability, and target affinity. mdpi.com For example, the amide linker itself could be replaced with a bioisosteric group like a 1,2,4-oxadiazole (B8745197) to improve metabolic stability.
Conformational constraint: Introducing structural elements that restrict the rotation around key bonds can lock the molecule into its bioactive conformation, potentially increasing affinity and selectivity.
The synthesis of new analogues would typically involve standard amide coupling reactions between appropriately substituted benzoic acids and anilines. The following table outlines a general synthetic approach for generating analogues.
| Step | Description | Key Reagents |
| 1 | Synthesis of substituted benzoic acid derivatives | Standard aromatic substitution reactions |
| 2 | Synthesis of substituted aniline (B41778) derivatives | Standard aromatic substitution and reduction reactions |
| 3 | Amide coupling | Activating agents (e.g., SOCl₂, EDC), base |
By systematically applying these design principles and synthetic strategies, it is possible to develop analogues of this compound with improved pharmacological profiles.
Future Research Directions and Unexplored Avenues
Expansion of Biological Target Screening Panels (e.g., Enzyme Assays, Receptor Binding Profiling)
The benzamide (B126) core is a well-established pharmacophore present in a wide array of biologically active compounds. walshmedicalmedia.comnih.gov Derivatives have shown activity against a diverse set of biological targets, including enzymes and receptors critical in various disease pathways. Future research on 2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide should therefore involve comprehensive screening against a broad and diverse panel of biological targets.
Enzyme Assays: Systematic screening against various enzyme families is a crucial next step. Based on the activities of similar benzamide structures, high-priority targets would include:
Histone Deacetylases (HDACs): Certain benzamide derivatives are potent HDAC inhibitors, a class of enzymes crucial in epigenetic regulation and cancer therapy. tandfonline.comnih.gov Evaluating the inhibitory activity of the title compound against different HDAC isoforms could uncover potential applications in oncology. researchgate.net
Tubulin: The colchicine (B1669291) binding site on tubulin is a validated target for anticancer agents. Optimization of benzamide derivatives has led to potent tubulin polymerization inhibitors. nih.gov Screening for activity against tubulin could reveal antimitotic properties.
Kinases: As key regulators of cellular signaling, kinases are major targets in drug discovery. Fluorinated compounds, in particular, have been successful as kinase inhibitors. psu.edu
Proteases: Structure-based design has been used to develop benzamide-containing inhibitors of viral proteases, such as the human rhinovirus (HRV) 3C protease. acs.org
Receptor Binding Profiling: Comprehensive receptor profiling is essential to identify potential neurological, metabolic, or endocrine effects. Key receptor families to investigate include:
Farnesoid X Receptor (FXR): N-phenylbenzamide derivatives have been optimized as potent FXR antagonists, which may have applications in metabolic disorders. nih.gov
Dopamine (B1211576) and Serotonin (B10506) Receptors: The benzamide scaffold is central to several antipsychotic drugs that target dopamine D2 and various serotonin receptors. researchgate.net
Nuclear Receptors: These receptors regulate gene expression and are involved in a multitude of physiological processes.
A systematic screening approach, such as that outlined in the table below, would efficiently map the biological activity profile of this compound.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Histone Deacetylases (HDAC1, HDAC2), Tubulin, Tyrosine Kinases, Viral Proteases | Oncology, Infectious Disease |
| Receptors | Farnesoid X Receptor (FXR), Dopamine D2 Receptor, Serotonin 5-HT1A/2A Receptors | Metabolic Disorders, Psychiatry |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and properties of novel compounds. For this compound, advanced computational modeling can guide the rational design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are instrumental in understanding the relationship between the physicochemical properties of a series of compounds and their biological activity. nih.govresearchgate.net By developing 3D-QSAR models for a library of analogues of this compound, researchers can identify key structural features that are essential for a desired biological effect. archivepp.comnih.govjppres.com These models can then be used to predict the activity of virtual compounds before committing to their synthesis.
Pharmacophore Modeling and Virtual Screening: Based on the structure of the lead compound or a known active site, pharmacophore models can be generated to define the essential spatial arrangement of features required for biological activity. These models can be used to screen large virtual databases (like the ZINC database) to identify new compounds with diverse scaffolds that are likely to be active at the target of interest. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. nih.govvensel.org This provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Subsequent molecular dynamics simulations can then be used to assess the stability of the predicted binding pose over time.
Rational Design of Next-Generation Benzamide Derivatives
Insights gained from biological screening and computational modeling should be applied to the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Structure-based design is a powerful strategy that utilizes the three-dimensional structure of the target protein to guide the modification of the lead compound. acs.orgresearchgate.net
Key strategies for designing next-generation analogues include:
Bioisosteric Replacement: The amide bond can be replaced with other functional groups, such as 1,2,4-oxadiazoles, to improve metabolic stability and other properties while retaining biological activity. nih.govmdpi.com
Structure-Based Optimization: If a co-crystal structure of the compound bound to its target is obtained, it can reveal opportunities for modifications that enhance binding affinity. For example, adding functional groups that can form additional hydrogen bonds or fill unoccupied hydrophobic pockets within the active site. nih.gov
Fluorine Substitution: The strategic placement of fluorine atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govpsu.edu Further exploration of different fluorination patterns on both aromatic rings could lead to compounds with superior drug-like properties.
Development of Novel Synthetic Methodologies for Complex Analogues
To fully explore the structure-activity relationships around the this compound scaffold, efficient and versatile synthetic methods are required. While standard amide coupling reactions are well-established, the synthesis of more complex and sterically hindered analogues may necessitate the development of novel methodologies.
Future research in this area could focus on:
Direct Carboxamidation: Exploring modern methods like the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in superacid could provide more direct routes to certain benzamide precursors. nih.gov
Late-Stage Functionalization: Developing methods for the late-stage introduction of substituents onto the benzamide core would allow for the rapid generation of a diverse library of analogues from a common intermediate.
Multi-component Reactions: The use of multi-component reactions could provide a streamlined approach to synthesizing complex benzamide derivatives in a single step from simple starting materials. google.com
Flow Chemistry: For optimizing reaction conditions and enabling scalable synthesis, the application of flow chemistry techniques could be explored.
The development of robust synthetic routes is critical for producing the quantities of diverse analogues needed for comprehensive biological evaluation and optimization programs. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net
Q & A
Q. How can researchers optimize the synthesis yield of 2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature: Maintain 0–5°C during amidation to minimize side reactions (e.g., hydrolysis of reactive intermediates) .
- Solvent Choice: Polar aprotic solvents like DMF or THF enhance solubility of aromatic intermediates, improving coupling efficiency .
- Coupling Agents: Use carbodiimides (e.g., DCC) with activators like HOBt to stabilize reactive intermediates and reduce racemization .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer: Combine multiple techniques for cross-validation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and methyl groups on the phenyl ring) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between benzamide and fluorophenyl groups) .
Q. What are the initial steps for evaluating the biological activity of this compound?
- Methodological Answer: Prioritize target-agnostic screening followed by mechanistic studies:
- In vitro Assays: Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) to identify cytotoxic profiles .
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
- Receptor Binding: Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Address variability through controlled experimental replication:
- Standardize Assay Conditions: Fix variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing: Use liver microsomes to identify metabolite interference in activity assays .
- Orthogonal Validation: Confirm activity via independent methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. How to design a study assessing the pharmacokinetic (PK) properties of this compound?
- Methodological Answer: Employ a multi-compartmental approach:
- Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption .
- Distribution: Plasma protein binding via equilibrium dialysis or ultrafiltration .
- Metabolism: LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations .
- Excretion: Radiolabeled compound tracking in urine and feces in rodent models .
Q. What computational strategies predict target interactions and optimize derivative design?
- Methodological Answer: Integrate quantum chemistry and machine learning:
- Docking Studies: Use AutoDock Vina to model binding poses in protein active sites (e.g., EGFR kinase domain) .
- QSAR Modeling: Train models on fluorobenzamide derivatives to correlate substituent patterns with IC₅₀ values .
- Reaction Path Search: Apply ICReDD’s quantum chemical calculations to predict feasible synthetic routes for novel analogs .
Data Contradiction Analysis Example
| Observation | Possible Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Variable IC₅₀ in kinase assays | Differences in ATP concentration | Normalize assays using [ATP] = Km | |
| Inconsistent cytotoxicity | Metabolic degradation in cell media | Add CYP450 inhibitors (e.g., 1-ABT) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
